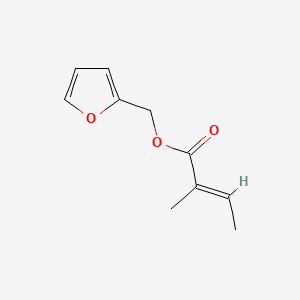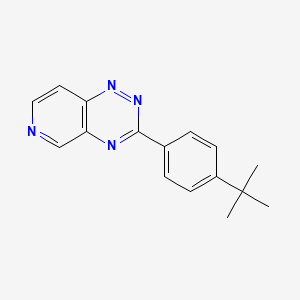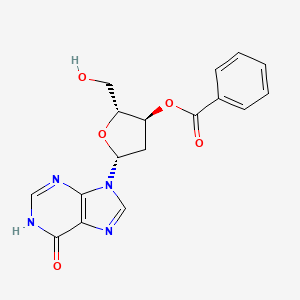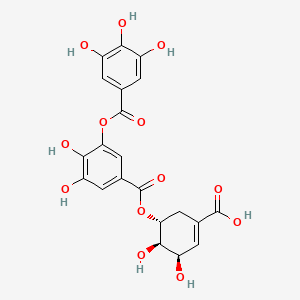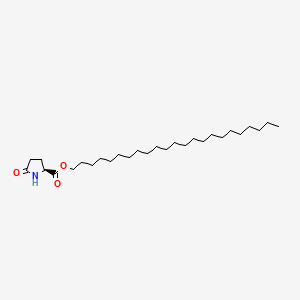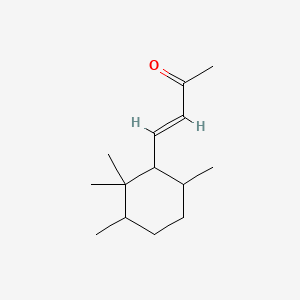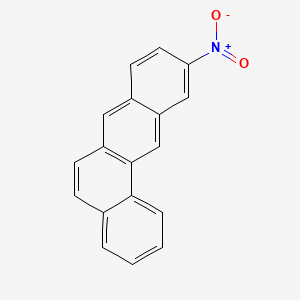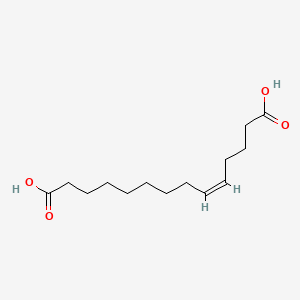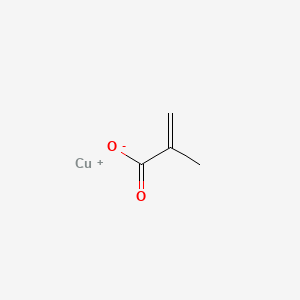
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is an organophosphate compound characterized by the presence of two 4-chloro-2,6-dimethylphenyl groups attached to a central phosphate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate typically involves the reaction of 4-chloro-2,6-dimethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include:
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include dichloromethane or chloroform.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to the formation of corresponding alcohols.
科学的研究の応用
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Bis(4-chloro-2,6-dimethylphenyl) orthophosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation of proteins, modulation of signal transduction pathways, and alteration of cellular metabolism.
類似化合物との比較
Similar Compounds
- Bis(4-chlorophenyl) phosphate
- Bis(2,6-dimethylphenyl) phosphate
- Bis(4-bromophenyl) phosphate
Uniqueness
Bis(4-chloro-2,6-dimethylphenyl) orthophosphate is unique due to the presence of both chloro and dimethyl substituents on the phenyl rings. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity, compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple disciplines.
特性
CAS番号 |
113282-36-3 |
|---|---|
分子式 |
C16H17Cl2O4P |
分子量 |
375.2 g/mol |
IUPAC名 |
bis(4-chloro-2,6-dimethylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H17Cl2O4P/c1-9-5-13(17)6-10(2)15(9)21-23(19,20)22-16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3,(H,19,20) |
InChIキー |
FPIMIZUHZOSZIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OP(=O)(O)OC2=C(C=C(C=C2C)Cl)C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


